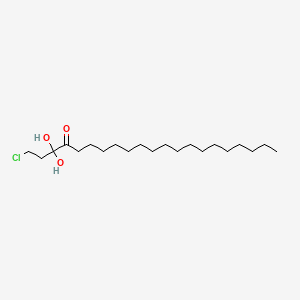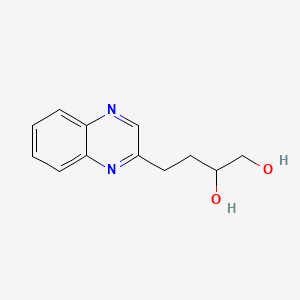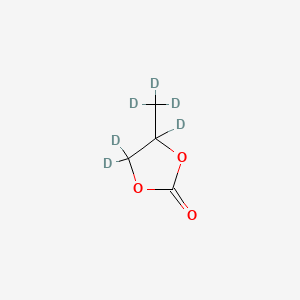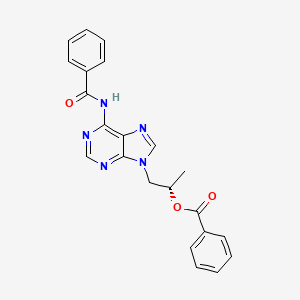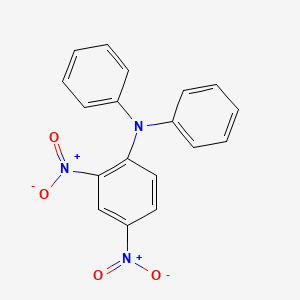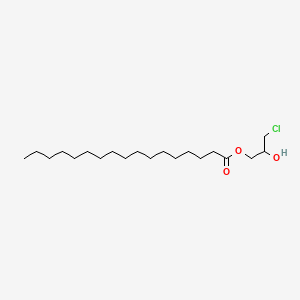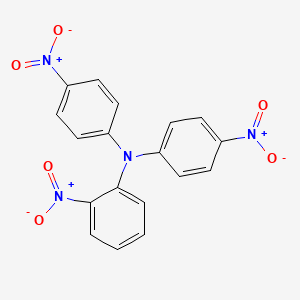
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO5 It is known for its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and an ester group
Preparation Methods
The synthesis of 3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) typically involves the reaction of pyrrolidine derivatives with ethoxy and dioxo groups under specific conditions. The industrial production methods may vary, but they generally include the following steps:
Starting Materials: The synthesis begins with pyrrolidine and appropriate ethoxy and dioxo reagents.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) can be compared with other similar compounds, such as:
Pyrrolidinecarboxylic acid derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups.
Ethoxy and dioxo compounds: These compounds have similar ethoxy and dioxo groups but may lack the pyrrolidine ring.
Methyl esters: These compounds contain the methyl ester group but differ in their overall structure and reactivity.
Properties
CAS No. |
106180-91-0 |
|---|---|
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 1-ethoxy-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-3-14-9-4-5(8(12)13-2)6(10)7(9)11/h5H,3-4H2,1-2H3 |
InChI Key |
APQIYXYUPPHEOQ-UHFFFAOYSA-N |
SMILES |
CCON1CC(C(=O)C1=O)C(=O)OC |
Canonical SMILES |
CCON1CC(C(=O)C1=O)C(=O)OC |
Synonyms |
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
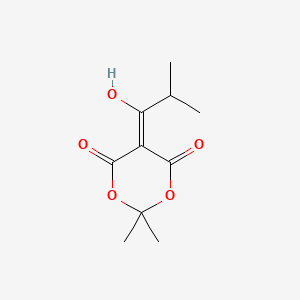
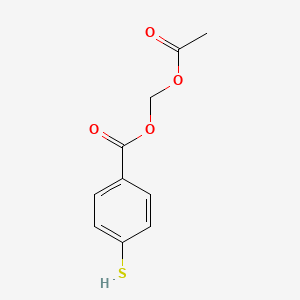
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)

